molecular formula C11H9BFNO3 B1446546 6-(4-Fluorophenoxy)pyridine-3-boronic acid CAS No. 1973462-29-1

6-(4-Fluorophenoxy)pyridine-3-boronic acid

Cat. No. B1446546
CAS RN: 1973462-29-1
M. Wt: 233.01 g/mol
InChI Key: YKXDRORHFKYJDU-UHFFFAOYSA-N
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Description

“6-(4-Fluorophenoxy)pyridine-3-boronic acid” is a chemical compound with the molecular formula C11H9BFNO3 . It is used in the field of organic synthesis .


Molecular Structure Analysis

The InChI code for “6-(4-Fluorophenoxy)pyridine-3-boronic acid” is 1S/C11H9BFNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7,15-16H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“6-(4-Fluorophenoxy)pyridine-3-boronic acid” is a solid substance . It has a molecular weight of 233.01 g/mol . The compound should be stored in an inert atmosphere and under -20°C .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Mechanism of Action

Target of Action

The primary target of the compound 6-(4-Fluorophenoxy)pyridine-3-boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 6-(4-Fluorophenoxy)pyridine-3-boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound acts as a formally nucleophilic organic group, which is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by 6-(4-Fluorophenoxy)pyridine-3-boronic acid, leads to the formation of carbon–carbon bonds . This reaction is part of the broader biochemical pathways involved in organic synthesis, particularly in the formation of complex organic molecules.

Pharmacokinetics

It’s known that the compound is stored in an inert atmosphere and under -20°c to maintain its stability .

Result of Action

The result of the action of 6-(4-Fluorophenoxy)pyridine-3-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, which can have various applications in fields like medicinal chemistry and materials science.

Action Environment

The action of 6-(4-Fluorophenoxy)pyridine-3-boronic acid is influenced by environmental factors such as temperature and atmosphere. The compound is stored under -20°C in an inert atmosphere to maintain its stability . The Suzuki–Miyaura coupling reaction it facilitates is known for its mild and functional group tolerant reaction conditions .

properties

IUPAC Name

[6-(4-fluorophenoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BFNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXDRORHFKYJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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